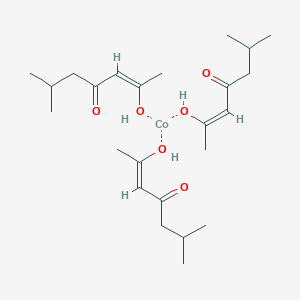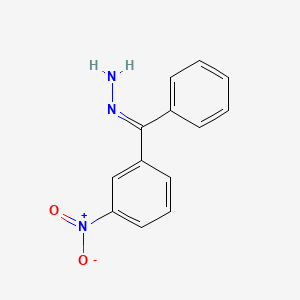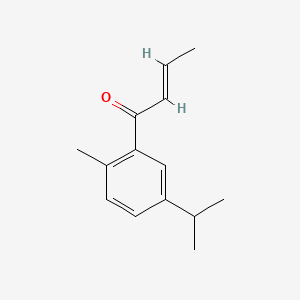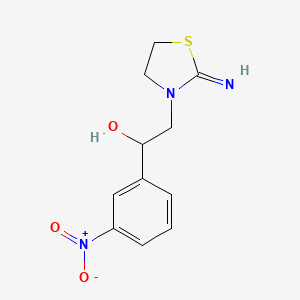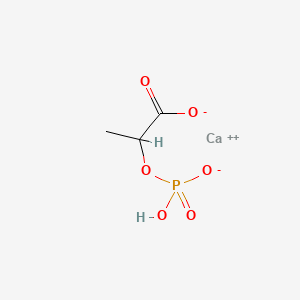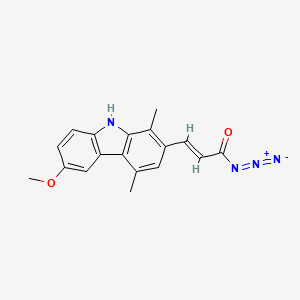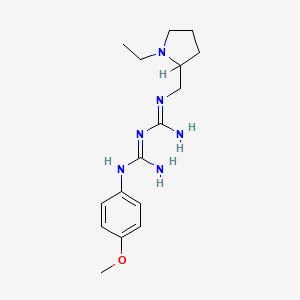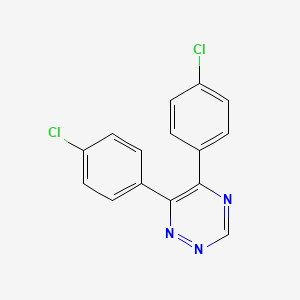
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential anticancer agents, such as triazine-based pyrazolines, which have shown significant cytotoxic activities against various cancer cell lines.
Antimicrobial Agents: Triazine derivatives have been evaluated for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity: Some triazine derivatives have shown promising anticonvulsant activity in animal models, making them potential candidates for the development of new antiepileptic drugs.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another member of the triazine family, known for its antifungal and anticancer properties.
1,3,5-Triazine: A related compound with applications in agriculture as a herbicide and in materials science.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that has shown potential as a CDK inhibitor for cancer treatment.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
102429-89-0 |
|---|---|
Molekularformel |
C15H9Cl2N3 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
5,6-bis(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |
InChI-Schlüssel |
GWFIKLZTSARYLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


